2-(4-Methylphenoxy)acetohydrazid

Übersicht

Beschreibung

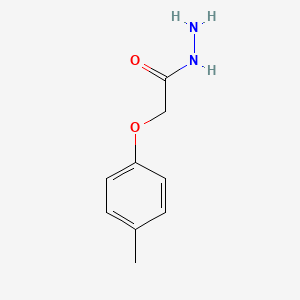

2-(4-Methylphenoxy)acetohydrazide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 4-methylphenoxy group

Wissenschaftliche Forschungsanwendungen

2-(4-Methylphenoxy)acetohydrazide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with potential antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

Target of Action

Related compounds have been studied for their inhibitory effects on β-glucuronidase , suggesting that this enzyme could be a potential target.

Mode of Action

It is known that the compound forms intermolecular n-h⋯o, n-h⋯n and c-h⋯o hydrogen bonds, creating infinite two-dimensional networks parallel to (001) . This suggests that the compound may interact with its targets through hydrogen bonding.

Biochemical Pathways

Related compounds have been shown to inhibit β-glucuronidase , an enzyme involved in the metabolism of glucuronides. This suggests that 2-(4-Methylphenoxy)acetohydrazide may affect pathways involving glucuronide metabolism.

Result of Action

The compound’s ability to form hydrogen bonds suggests that it may influence the structure and function of its targets .

Action Environment

It is known that the compound is solid at room temperature , which may influence its stability and efficacy.

Biochemische Analyse

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may have anti-inflammatory and antioxidant activities . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-(4-Methylphenoxy)acetohydrazide in animal models. One study reported that a related compound showed significant anti-inflammatory effects at a dose of 100 mg/kg in mice .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)acetohydrazide typically involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with hydrazine hydrate to yield 2-(4-Methylphenoxy)acetohydrazide.

-

Formation of 4-methylphenoxyacetic acid

Reactants: 4-methylphenol, chloroacetic acid

Conditions: Reflux in the presence of a base such as sodium hydroxide

Product: 4-methylphenoxyacetic acid

-

Conversion to acid chloride

Reactants: 4-methylphenoxyacetic acid, thionyl chloride

Conditions: Reflux

Product: 4-methylphenoxyacetyl chloride

-

Formation of 2-(4-Methylphenoxy)acetohydrazide

Reactants: 4-methylphenoxyacetyl chloride, hydrazine hydrate

Conditions: Stirring at room temperature

Product: 2-(4-Methylphenoxy)acetohydrazide

Industrial Production Methods

Industrial production methods for 2-(4-Methylphenoxy)acetohydrazide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazines or other reduced forms.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of azides or nitroso derivatives.

Reduction: Formation of hydrazines.

Substitution: Formation of brominated or nitrated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methoxyphenoxy)acetohydrazide

- 2-(4-Chlorophenoxy)acetohydrazide

- 2-(4-Nitrophenoxy)acetohydrazide

Comparison

2-(4-Methylphenoxy)acetohydrazide is unique due to the presence of the 4-methyl group, which can influence its reactivity and biological activity. Compared to 2-(4-Methoxyphenoxy)acetohydrazide, the methyl group is less electron-donating than the methoxy group, which can affect the compound’s behavior in electrophilic aromatic substitution reactions. The presence of the methyl group also makes it more hydrophobic compared to its methoxy and nitro counterparts.

Biologische Aktivität

2-(4-Methylphenoxy)acetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

The chemical structure of 2-(4-Methylphenoxy)acetohydrazide can be represented as follows:

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.21 g/mol

The synthesis typically involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate in ethanol, resulting in the formation of needle-shaped crystals after purification processes .

Biological Activities

Research indicates that 2-(4-Methylphenoxy)acetohydrazide exhibits several notable biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Studies demonstrate that it possesses significant anticancer properties, particularly against certain cancer cell lines. For instance, it has been evaluated for its efficacy against HepG2 liver cancer cells, showcasing a promising IC50 value .

The biological activity of 2-(4-Methylphenoxy)acetohydrazide can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This mechanism is critical for its anticancer effects and is mediated through interactions with specific cellular pathways .

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell growth and differentiation .

Antimicrobial Activity

A study examining the antimicrobial properties of 2-(4-Methylphenoxy)acetohydrazide revealed its effectiveness against various pathogens. The following table summarizes its activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound exhibits moderate to strong antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of 2-(4-Methylphenoxy)acetohydrazide was evaluated using various cancer cell lines. The following table presents its IC50 values against different cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 5.67 ± 0.57 |

| Huh7 (Liver Cancer) | 3.84 ± 0.54 |

| OVCAR-4 (Ovarian Cancer) | 6.00 ± 0.80 |

These findings suggest that the compound is particularly potent against liver cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies and Applications

- Case Study on Anticancer Efficacy : A recent study focused on the effects of 2-(4-Methylphenoxy)acetohydrazide on HepG2 cells demonstrated that treatment led to increased apoptosis rates and significant inhibition of cell proliferation. The study highlighted the compound's ability to downregulate critical proteins involved in tumor growth .

- Potential Use in Drug Development : Given its diverse biological activities, researchers are exploring the potential of this compound as a lead structure for developing new pharmaceuticals aimed at treating infections and cancers .

Eigenschaften

IUPAC Name |

2-(4-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAPYOSQJTZYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351137 | |

| Record name | 2-(4-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-39-9 | |

| Record name | (4-Methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do we know about the crystal structure of 2-(4-Methylphenoxy)acetohydrazide and its derivatives?

A: Research indicates that 2-(4-Methylphenoxy)acetohydrazide and its derivatives tend to form intricate crystal structures stabilized by various intermolecular interactions. For instance, in the crystal structure of 2-(4-Methylphenoxy)acetohydrazide, the molecules are linked together through N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, forming infinite two-dimensional networks parallel to the (001) plane. [] This tendency to form hydrogen bonds suggests potential for interactions with biological targets possessing hydrogen bonding sites.

Q2: How does the structure of 2-(4-Methylphenoxy)acetohydrazide derivatives influence their crystal packing?

A: The presence of different substituents on the 2-(4-Methylphenoxy)acetohydrazide scaffold significantly influences the crystal packing arrangement. In N′-[(E)-4-Methoxybenzylidene]-2-(4-methylphenoxy)acetohydrazide, the two independent molecules in the asymmetric unit exhibit different dihedral angles between the 4-methoxyphenyl ring and the toluene ring, indicating flexibility in the molecule. [] This flexibility, along with the specific substituents, dictates the types and strengths of intermolecular interactions, ultimately affecting the overall crystal packing and potentially influencing physicochemical properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.